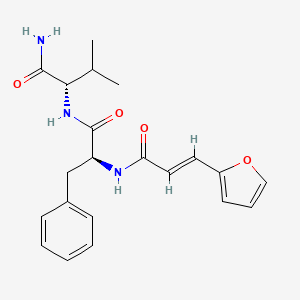

FA-Phe-val-NH2

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of FA-Phe-val-NH2 is C21H25N3O4 . The IUPAC name is 2-[[2-[[ (E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide . The molecular weight is 383.4 g/mol .

Physical And Chemical Properties Analysis

FA-Phe-val-NH2 has a molecular weight of 383.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 9 . The exact mass and monoisotopic mass are 383.18450629 g/mol . The topological polar surface area is 114 Ų . The heavy atom count is 28 .

Applications De Recherche Scientifique

Understanding Mitochondrial Phosphate Transport Proteins

- Research on the mitochondrial phosphate transport protein from beef heart mitochondria reveals that the N-terminal formic acid fragment (FA1) contains a sequence with significant homology to mitochondrial ADP/ATP carriers, suggesting its role in mitochondrial functions and phosphate transport mechanisms (Kolbe & Wohlrab, 1985).

Studying Angiotensin-Converting Enzyme Interactions

- Investigations into the interaction of furylacryloyl (fa) amino acid derivatives with angiotensin-converting enzyme (ACE) utilized derivatives like fa-Phe and fa-Gly-Leu-NH2, providing insights into ACE's binding site and relative affinities for different compounds (Mayer & Meyer, 2000).

Fluorescent Probe Development for Formaldehyde Detection

- A study on the development of a reversible fluorescent probe for formaldehyde (FA) detection in living cells involved a probe composed of BODIPY fluorophore and a primary amino group response unit, facilitating real-time, noninvasive detection of FA concentration in organisms (Song et al., 2018).

Ferulic Acid's Therapeutic Potential and Antioxidant Properties

- Research highlights the therapeutic effects of Ferulic Acid (FA), a naturally occurring substance in plants, showing its potent antioxidant activity and potential benefits in treating various diseases like cancer and diabetes (Srinivasan, Sudheer, & Menon, 2007); (Kumar & Pruthi, 2014).

Enzyme Purification and Characterization in Bacteria

- A study on the enzyme Feruloyl Esterase (FAE) from Lactobacillus acidophilus showed its potential in releasing FA from food matrices, highlighting the enzyme's properties and its role in dietary FA metabolism (Wang, Geng, Egashira, & Sanada, 2004).

Fulvic Acid Molecular Structure and Its Applications

- The characterization of coal-based fulvic acid (FA) and the construction of its molecular model provide insights into its role in agriculture, life science, and medicine, with potential applications in ecological restoration (Gong et al., 2020).

Investigating Fas-Mediated Cell Death Pathways

- The study of the Fas receptor in murine L929 fibrosarcoma cells revealed the role of caspases in Fas-mediated apoptosis and necrotic cell death pathways, providing insights into the cellular mechanisms of apoptosis (Vercammen et al., 1998).

Research on Fumarylacetoacetate Hydrolase and Inhibitors

- The crystal structure of Fumarylacetoacetate Hydrolase (FAH) with a phosphorus-based inhibitor offers mechanistic insights into its catalytic process, essential for understanding the metabolic disease hereditary tyrosinemia type I (HT1) (Bateman et al., 2001).

Exploring Fatty Acid Synthase Polymorphisms

- A study on the Val1483Ile polymorphism in the fatty acid synthase gene (FAS) in Caucasian children revealed its association with body mass index and lipid profile, highlighting the gene's potential role in obesity and metabolism (Körner et al., 2007).

Developing Catalysts for Hydrogen Generation

- Research on amine-functionalized silica-supported PdIr catalysts explored their role in hydrogen generation from formic acid (FA), demonstrating their efficiency and potential for clean energy applications (Nie et al., 2020).

Orientations Futures

FA-Phe-val-NH2 and related peptides have potential implications in various fields of research and industry. Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . These remarkable properties hold substantial promise for the creation of the next generation nanomedicines .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-14(2)19(20(22)26)24-21(27)17(13-15-7-4-3-5-8-15)23-18(25)11-10-16-9-6-12-28-16/h3-12,14,17,19H,13H2,1-2H3,(H2,22,26)(H,23,25)(H,24,27)/b11-10+/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIXOFBAXPHGFF-UKMAJIJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 7019923 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)

![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)